

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

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Compound of Interest

Compound Name: *4-Methylquinolin-3-amine*

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Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring.^{[1][2]} This "privileged scaffold" is not merely a chemical curiosity; it is a foundational motif in a vast array of natural products (like the antimalarial quinine) and synthetic molecules, granting them significant and diverse pharmacological properties.^{[2][3][4]} The structural rigidity, aromaticity, and the presence of a nitrogen atom make the quinoline nucleus an exceptional platform for molecular design, allowing for substitutions at various positions to modulate lipophilicity, electronic properties, and steric interactions. This versatility has enabled the development of quinoline-based drugs for a wide spectrum of diseases, from infectious diseases to cancer.^{[2][5][6]}

This guide, intended for researchers and drug development professionals, provides a technical exploration of the primary biological activities of quinoline derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and visualize the complex biological and experimental pathways involved.

Anticancer Activity: Targeting the Hallmarks of Malignancy

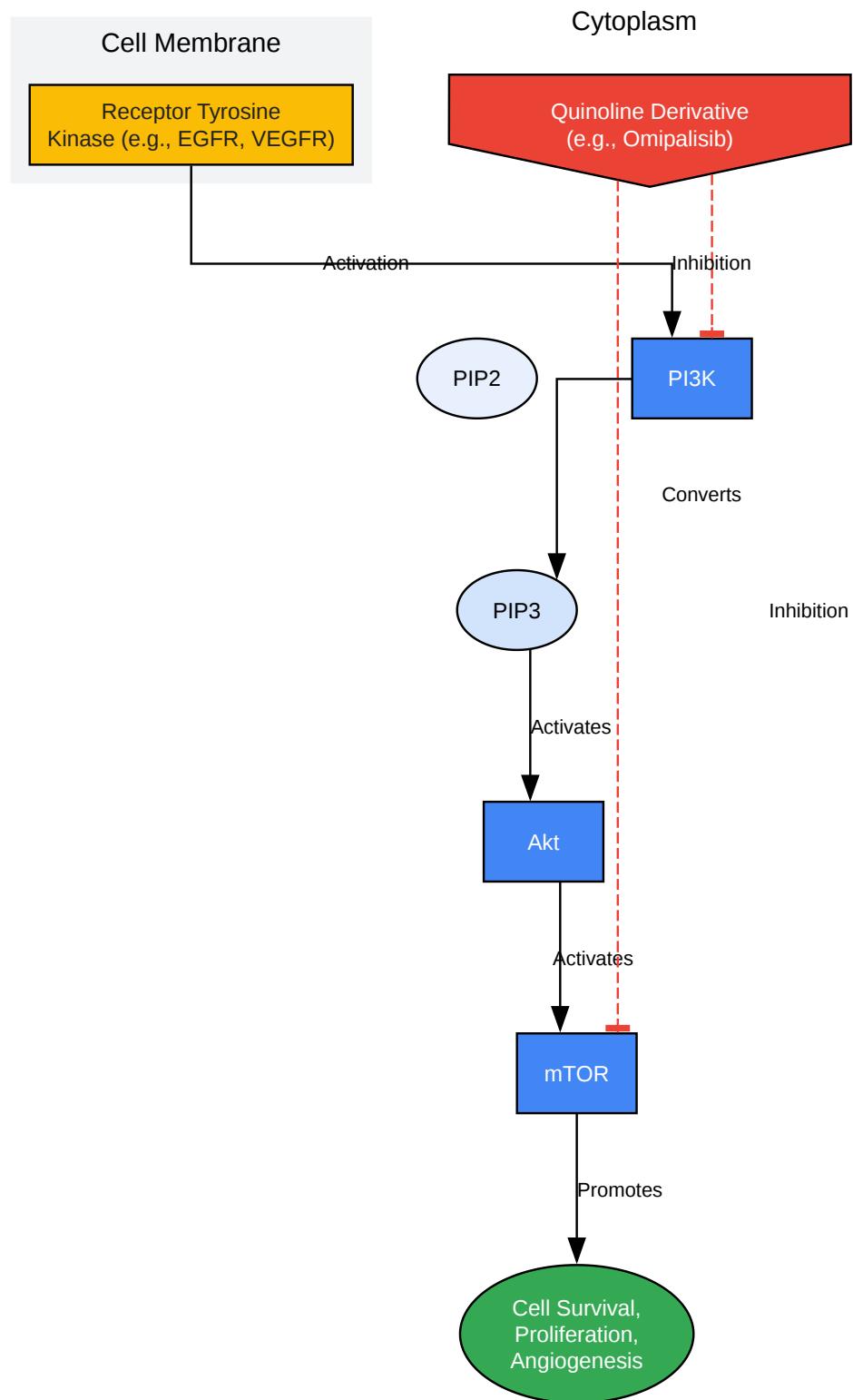
Quinoline derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against numerous cancer types by targeting various hallmarks of cancer.^{[7][8]} Their mechanisms are multifaceted, ranging from direct DNA interaction to the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.^{[8][9]}

Core Mechanisms of Anticancer Action

The antitumor effects of quinoline-based compounds are often attributed to their ability to interfere with fundamental cellular processes. Key mechanisms include:

- **Inhibition of Tyrosine Kinases:** Many receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met are overexpressed in tumors and drive cancer progression. Quinoline derivatives have been successfully designed as potent inhibitors of these kinases, blocking downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[10][11][12] Several FDA-approved cancer drugs, including Bosutinib, Cabozantinib, and Lenvatinib, are quinoline-based kinase inhibitors.[13]
- **Topoisomerase Inhibition:** Topoisomerases are vital enzymes that resolve DNA topological problems during replication and transcription. Certain quinoline derivatives can intercalate into DNA or stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis.[7][10] This mechanism is shared by well-known chemotherapeutics like doxorubicin, which contains a related quinoline-like core.[10]
- **Tubulin Polymerization Inhibition:** The microtubule network is essential for maintaining cell structure and forming the mitotic spindle during cell division. Some quinoline derivatives bind to tubulin (often at the colchicine binding site), disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis.[11][14]
- **Induction of Apoptosis:** Beyond specific targets, many quinoline compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, activating caspases, and increasing the production of reactive oxygen species (ROS).[7][8][15]

Visualizing the Mechanism: Quinoline Inhibition of the PI3K/Akt/mTOR Pathway

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Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 μ L of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale)

to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow: MTT Assay

Day 1: Preparation

1. Seed Cancer Cells in 96-well Plate

2. Incubate for 24h (37°C, 5% CO₂)

Day 2: Treatment

3. Prepare Serial Dilutions of Quinoline Derivative

4. Treat Cells with Compound

5. Incubate for 48-72h

Day 4/5: Assay

6. Add MTT Reagent (Incubate 4h)

7. Solubilize Formazan Crystals (e.g., DMSO)

8. Read Absorbance at 570 nm

Data Analysis

9. Calculate % Viability and Determine IC_{50}

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Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Data Summary: Anticancer Activity of Select Quinoline Derivatives

Derivative Class	Compound Example	Cancer Cell Line	IC ₅₀ (μM)	Reference
2,4-Disubstituted Quinoline	Compound 37	MCF-7 (Breast)	< Doxorubicin	[7]
Quinolyl-Chalcone	Compound 39	A549 (Lung)	1.91	[11]
Quinolyl-Chalcone	Compound 40	K-562 (Leukemia)	5.29	[11]
8-Hydroxyquinoline-5-sulfonamide	Compound 3c	C-32 (Melanoma)	~10-20	[16]
Aminated Quinolinequinone	Compound AQQ6	DU-145 (Prostate)	< 10	[15]

Note: IC₅₀ values are approximate and depend on specific experimental conditions. This table is for illustrative purposes.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives, particularly the fluoroquinolones (e.g., Ciprofloxacin), have historically been successful antibacterial agents.[3] Modern research continues to explore the broader quinoline scaffold for potent antibacterial and antifungal properties.[1][17][18]

Core Mechanisms of Antimicrobial Action

- Antibacterial: The most well-known mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives may act by inhibiting different targets, such as the peptide deformylase (PDF) enzyme, which is critical for bacterial protein maturation. [\[17\]](#)[\[19\]](#)
- Antifungal: The antifungal mechanisms are less universally defined but can include disruption of the fungal cell wall or membrane integrity, and inhibition of key fungal enzymes. [\[1\]](#)[\[17\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

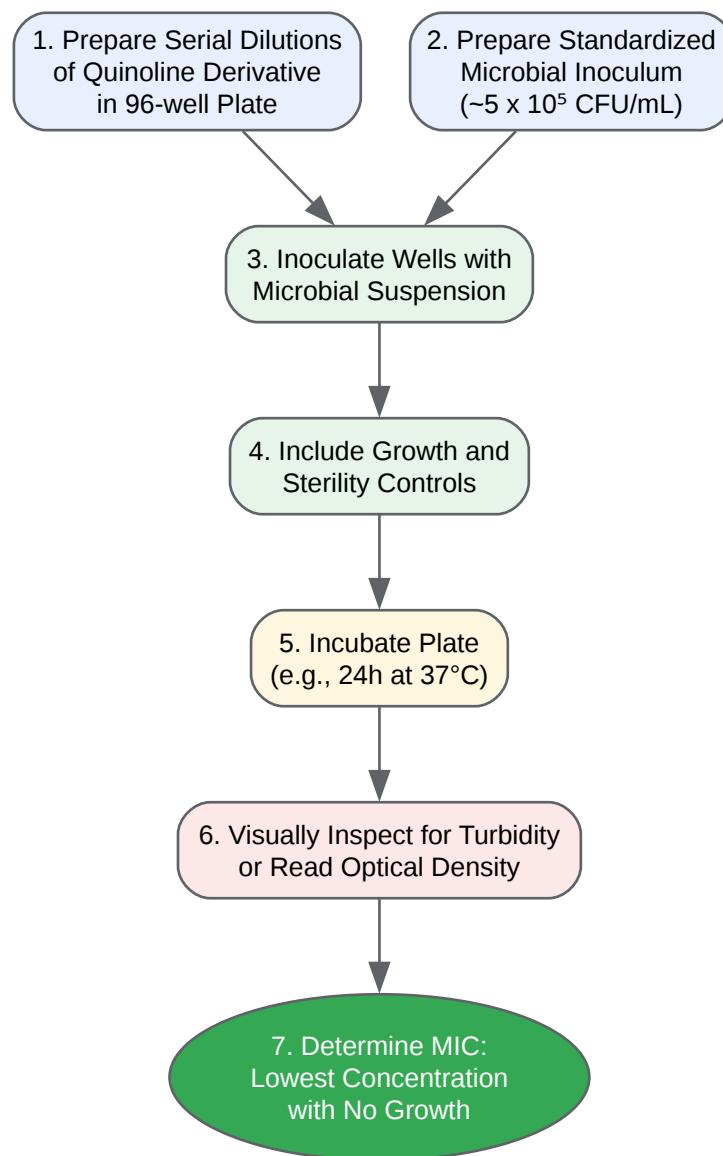
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

- Prepare Inoculum: Culture the bacterial (e.g., *Staphylococcus aureus*) or fungal (e.g., *Candida albicans*) strain overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in the broth. Start with a high concentration in the first well and dilute across the plate, leaving the last wells for controls.
- Inoculation: Add 50 μ L of the standardized microbial inoculum to each well containing 50 μ L of the diluted compound, resulting in a final volume of 100 μ L.
- Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

- Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density (OD).

Visualization of Experimental Workflow: Broth Microdilution for MIC



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Select Quinoline Derivatives

Derivative Class	Compound Example	Microorganism	MIC (µg/mL)	Reference
Sulfonyl/Benzoyl Quinoline	Compound 6	S. aureus	3.12	[17]
Sulfonyl/Benzoyl Quinoline	Compound 6	E. coli	3.12	[17]
Sulfonyl/Benzoyl Quinoline	Compound 6	C. albicans	Potent	[19]
Facilely Accessible Quinolines	Unnamed Derivative	C. difficile	1.0	[20]

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives, including famous examples like chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity against a range of viruses.[\[21\]](#) Their utility stems from their ability to interfere with various stages of the viral life cycle.[\[3\]](#) Research has identified quinoline-based compounds active against Dengue virus (DENV), Zika virus (ZIKV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[\[3\]](#)[\[21\]](#)[\[22\]](#)

Core Mechanisms of Antiviral Action

- **Inhibition of Viral Entry:** Many viruses, particularly enveloped ones, rely on endocytosis and endosome acidification for entry into the host cell. Quinolines are weak bases that can accumulate in acidic organelles like endosomes, raising their pH. This pH change can prevent the conformational changes in viral glycoproteins required for fusion with the endosomal membrane, thus trapping the virus and blocking infection.
- **Inhibition of Viral Replication:** Quinolines can inhibit viral polymerases (e.g., the NS5B polymerase of Hepatitis C virus) or other enzymes essential for the replication of the viral

genome.[21]

- Interference with Post-Translational Modification: Some studies suggest quinolines can interfere with the glycosylation of viral proteins, which is crucial for proper folding, stability, and function.

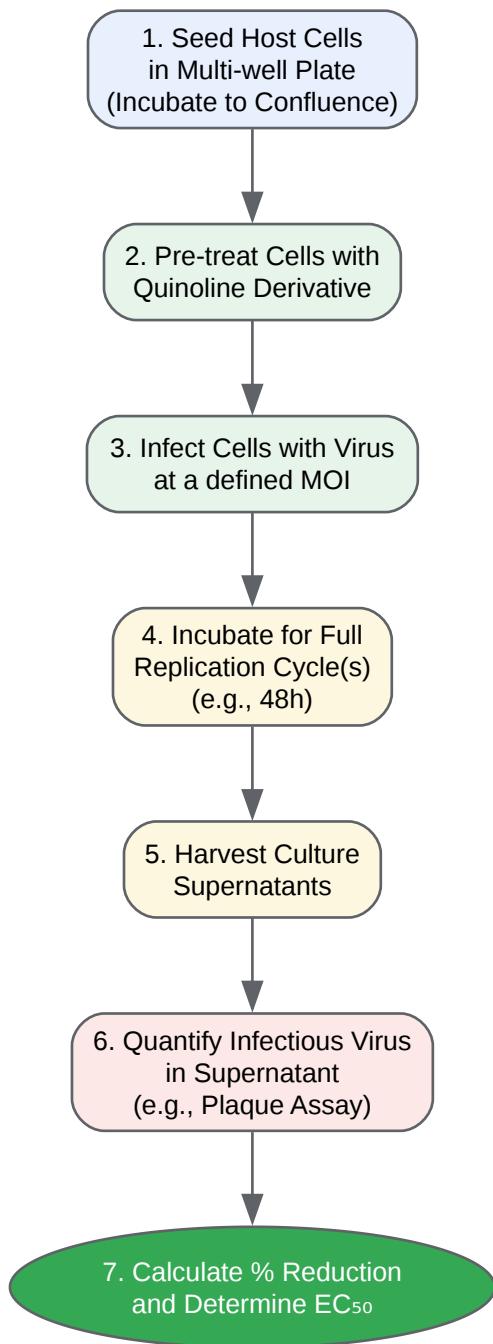
Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells in the presence of a test compound compared to an untreated control.

Step-by-Step Methodology:

- Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for DENV) in a 24-well or 48-well plate and incubate until confluent.
- Compound Treatment & Infection: Pre-treat the cell monolayers with various non-toxic concentrations of the quinoline derivative for 1-2 hours.[23] Following pre-treatment, infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.
- Incubation: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the same concentrations of the compound. Incubate the plates for a period that allows for one or more replication cycles (e.g., 48-72 hours).
- Harvest Supernatant: At the end of the incubation period, collect the culture supernatants, which contain the progeny virions.
- Virus Tittering: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.
- Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the virus control (no compound). Plot the percentage reduction against the compound concentration to determine the EC₅₀ value (the concentration that reduces viral yield by 50%).

Visualization of Experimental Workflow: Virus Yield Reduction Assay



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Caption: Workflow for a virus yield reduction assay to evaluate antiviral activity.

Data Summary: Antiviral Activity of Select Quinoline Derivatives

Derivative Class	Compound Example	Virus	EC ₅₀ (μM)	Reference
Novel Quinoline	Compound 1ae	Influenza A Virus (IAV)	1.87	
Novel Quinoline	Compound 1g	Resp. Syncytial Virus (RSV)	3.70	
Novel Quinoline	Compound 1	Dengue Virus 2 (DENV2)	Low μM range	[24]
2,8-bis(trifluoromethyl)quinoline	Compound 141a	Zika Virus (ZIKV)	Potent	[3]

Anti-inflammatory Activity: Modulating the Immune Response

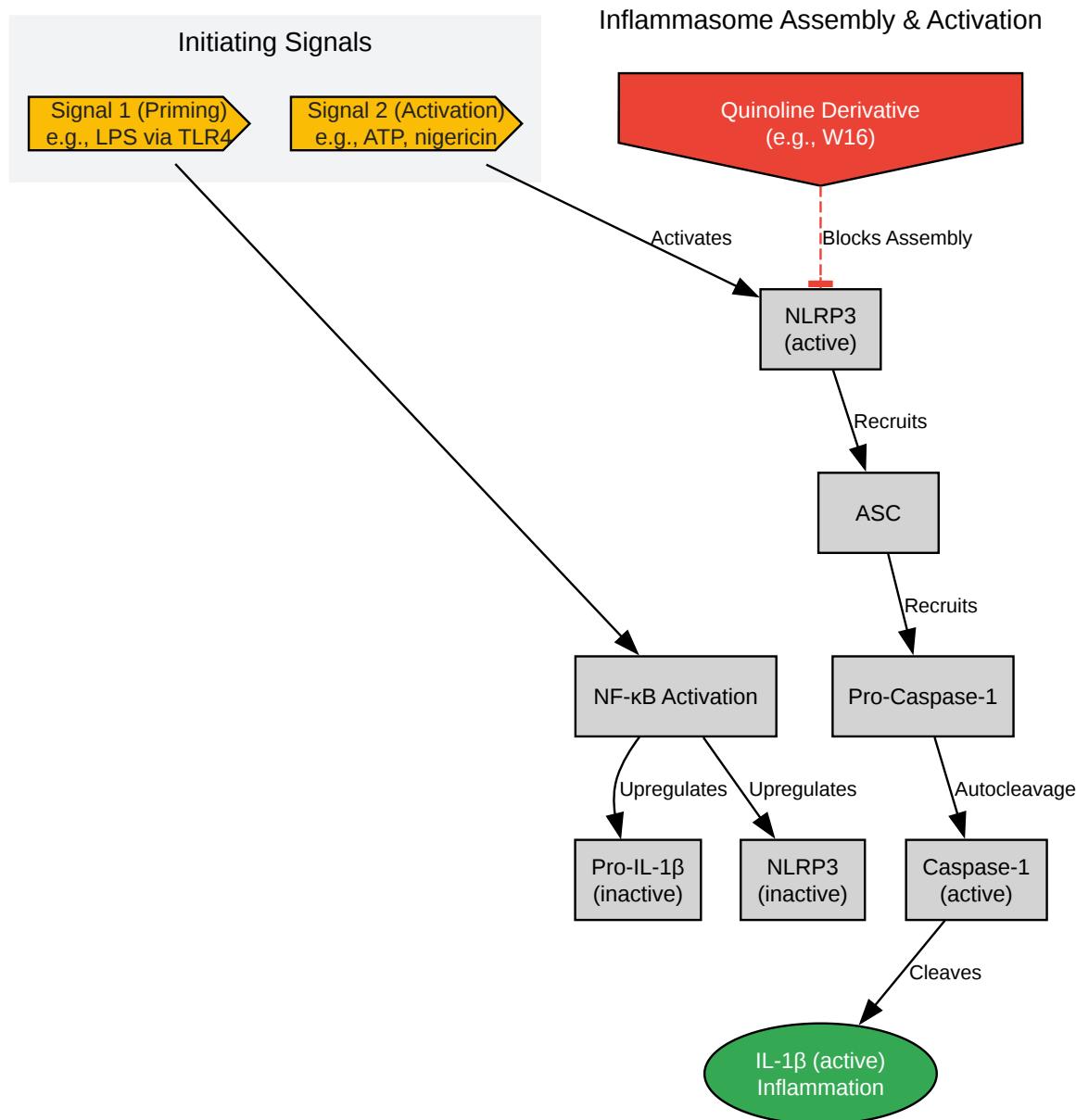
Chronic inflammation is a key driver of many human diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline derivatives have been investigated as anti-inflammatory agents that can modulate various aspects of the inflammatory cascade.[25][26][27]

Core Mechanisms of Anti-inflammatory Action

- Inhibition of Inflammatory Enzymes: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[25]
- Modulation of Signaling Pathways: Quinolines can suppress the activation of key pro-inflammatory transcription factors like NF-κB, which controls the expression of numerous inflammatory genes, including cytokines and chemokines.[28]
- NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1 β and IL-18. Recently, quinoline analogues have been identified as direct inhibitors of NLRP3, blocking its assembly and activation.[29]

- Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoline derivatives can reduce the oxidative stress that often triggers and perpetuates inflammatory responses.[28]

Visualizing the Mechanism: Quinoline Inhibition of the NLRP3 Inflammasome



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Caption: Quinoline derivatives can inhibit inflammation by blocking NLRP3 inflammasome assembly.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

- Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluence.
- Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
- Stimulation: Stimulate the cells by adding LPS (e.g., 1 μ g/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Griess Assay:
 - Collect 50 μ L of the culture supernatant from each well.
 - Add 50 μ L of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
 - A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
- Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the

samples.

- Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Determine the IC_{50} value. A parallel cytotoxicity test (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[\[30\]](#)

Data Summary: Anti-inflammatory Activity of Select Quinoline Derivatives

Derivative Class	Compound Example	Assay	IC_{50}	Reference
Quinoline Carboxylic Acid	Quinoline-4-carboxylic acid	LPS-induced inflammation (RAW264.7)	Appreciable vs. Indomethacin	[30]
Quinoline Carboxylic Acid	Quinoline-3-carboxylic acid	LPS-induced inflammation (RAW264.7)	Appreciable vs. Indomethacin	[30]
Azetidinone-bearing Quinoline	Compound 6b	Carrageenan-induced paw edema	Significant activity	[31]
Novel Quinoline	Compound W16	NLRP3/IL-1 β pathway inhibition	Potent	[29]

Conclusion

The quinoline scaffold remains a remarkably fertile ground for drug discovery. Its derivatives have demonstrated a profound and diverse range of biological activities, addressing critical unmet needs in oncology, infectious diseases, and immunology. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets while managing off-target effects. For drug development professionals, a deep understanding of the underlying mechanisms of action and the robust experimental protocols used for their evaluation is paramount. The synthesis of this knowledge—from molecular interactions and cellular pathways to validated in vitro assays—is the key to unlocking the full therapeutic

potential of this exceptional class of compounds and translating promising molecules from the laboratory to the clinic.

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